molecular formula C15H14F2N6O3 B4335973 1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE

1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE

Cat. No.: B4335973
M. Wt: 364.31 g/mol
InChI Key: JSLQXHIJGBHKCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound that has garnered significant interest in various scientific fields

Preparation Methods

The synthesis of 1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone.

    Introduction of the difluoromethyl group: This step often involves the use of difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.

    Attachment of the benzoxadiazole moiety: This can be done through a nucleophilic substitution reaction.

    Incorporation of the morpholine ring: This step typically involves the reaction of the intermediate with morpholine under basic conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve reaction efficiency .

Chemical Reactions Analysis

1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions .

Scientific Research Applications

1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

IUPAC Name

2-(difluoromethyl)-N-(4-morpholin-4-yl-2,1,3-benzoxadiazol-7-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F2N6O3/c16-15(17)23-11(3-4-18-23)14(24)19-9-1-2-10(13-12(9)20-26-21-13)22-5-7-25-8-6-22/h1-4,15H,5-8H2,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLQXHIJGBHKCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C3=NON=C23)NC(=O)C4=CC=NN4C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE
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1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE
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1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE
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1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 5
Reactant of Route 5
1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE
Reactant of Route 6
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1-(DIFLUOROMETHYL)-N-(7-MORPHOLINO-2,1,3-BENZOXADIAZOL-4-YL)-1H-PYRAZOLE-5-CARBOXAMIDE

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